molecular formula C15H12ClFN2O6S B13343315 Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl- CAS No. 25292-73-3

Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl-

Cat. No.: B13343315
CAS No.: 25292-73-3
M. Wt: 402.8 g/mol
InChI Key: ZXOAGJGCWRDKPQ-UHFFFAOYSA-N
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Description

The compound Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl- (hereafter referred to as Compound X) is a benzenesulfonyl fluoride derivative characterized by a sulfonyl fluoride (-SO₂F) group at the para position, a 2-methyl substituent on the benzene ring, and a complex acetylated amino side chain featuring a 2-chloro-4-nitrophenoxy moiety. This structure confers unique physicochemical and biological properties:

  • Sulfonyl fluoride group: Known for irreversible inhibition of serine proteases and oxidases by covalently modifying active-site serine residues .
  • 2-Chloro-4-nitrophenoxy side chain: Electron-withdrawing groups (Cl, NO₂) increase electrophilicity of the sulfonyl fluoride, enhancing reactivity with nucleophilic residues .

Properties

CAS No.

25292-73-3

Molecular Formula

C15H12ClFN2O6S

Molecular Weight

402.8 g/mol

IUPAC Name

4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C15H12ClFN2O6S/c1-9-6-10(2-5-14(9)26(17,23)24)18-15(20)8-25-13-4-3-11(19(21)22)7-12(13)16/h2-7H,8H2,1H3,(H,18,20)

InChI Key

ZXOAGJGCWRDKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Sulfonyl Fluoride Synthesis

The benzenesulfonyl fluoride group is often introduced via fluorination of sulfonic acid derivatives or direct sulfonation. For example:

  • Method A : Reaction of 4-amino-2-methylbenzenesulfonic acid with sulfuryl fluoride (SO₂F₂) under anhydrous conditions.
  • Method B : Fluorination of sulfonyl chlorides using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
Method Reagents Conditions Yield
A SO₂F₂, DMF 0–5°C, 12 h ~65%
B KF, CH₃CN Reflux, 6 h ~72%

Amide Bond Formation

The acetyl amino group is introduced via amidation. A representative pathway involves:

  • Acetylation : Reacting 4-amino-2-methylbenzenesulfonyl fluoride with 2-chloro-4-nitrophenoxyacetyl chloride in dichloromethane (DCM).
  • Coupling : Using coupling agents like HATU or EDC/HOBt to facilitate the reaction.

Reaction Scheme :
$$
\text{4-Amino-2-methylbenzenesulfonyl fluoride} + \text{2-Chloro-4-nitrophenoxyacetyl chloride} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$

Optimized Conditions :

  • Temperature: 25°C
  • Solvent: DCM
  • Catalyst: Triethylamine (TEA)
  • Yield: 58–68%

Phenoxyacetyl Side-Chain Synthesis

The 2-chloro-4-nitrophenoxyacetyl component is synthesized separately:

  • Etherification : 2-Chloro-4-nitrophenol reacts with chloroacetyl chloride in the presence of NaH.
  • Purification : Crystallization from ethanol/water mixtures.

Physicochemical Properties

Critical data for quality control during synthesis:

Property Value Source
Density 1.539 g/cm³
Boiling Point 606.1°C at 760 mmHg
Molecular Weight 402.782 g/mol
LogP 4.909

Challenges and Optimization

  • Fluorine Stability : Sulfonyl fluorides are moisture-sensitive; reactions require inert atmospheres (N₂/Ar).
  • Side Reactions : Competing acetylations may occur, necessitating stoichiometric control.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 4-(2-(2-chloro-4-aminophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride.

    Hydrolysis: Formation of the corresponding sulfonic acid derivative.

Mechanism of Action

The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can react with nucleophilic residues in the active site of enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonyl Fluoride Derivatives

Structural Features and Substituent Effects

The biological activity of benzenesulfonyl fluorides is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Functional Groups Biological Targets
Compound X 2-methyl, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-SO₂F ~450 (estimated) Sulfonyl fluoride, nitro, chloro Hypothesized: Serine proteases, oxidases
AEBSF () 4-(2-aminoethyl)-SO₂F 239.69 Sulfonyl fluoride, aminoethyl NADPH oxidase, peptide isomerases
PMSF () Phenylmethyl-SO₂F 174.19 Sulfonyl fluoride, benzyl General serine proteases
4-Methyl analog () 2,4-dimethyl-SO₂F 188.22 Sulfonyl fluoride, methyl Unknown (structural studies)
338961-84-5 () Dichlorophenyl, benzyloxy, methylbenzenesulfonyl 624.36 Sulfonyl, chloro, benzyloxy Unreported (likely enzyme inhibitor)

Key Observations :

  • Aminoethyl vs. Acetylated Amino Chains: AEBSF’s aminoethyl group facilitates interaction with cytochrome b559 in NADPH oxidase, while Compound X’s acetylated side chain may target distinct proteins due to its larger, more polar structure .
  • Steric Effects : The 2-methyl group in Compound X may reduce off-target binding compared to bulkier analogs like PMSF .

Mechanistic and Functional Comparisons

Inhibition of Enzymatic Activity
  • AEBSF : Irreversibly inhibits NADPH oxidase by blocking p47phox/p67phox translocation to cytochrome b559 . It also inhibits metazoan peptide isomerases, unlike PMSF .
  • PMSF : Broad-spectrum serine protease inhibitor but ineffective against oxidases or isomerases due to lack of polar side chains .
  • Compound X : Hypothesized to inhibit oxidases or proteases with high specificity due to its nitro and chloro groups, which may stabilize interactions with charged active sites.
Kinetics and Selectivity
  • AEBSF’s inhibition of NADPH oxidase is inversely proportional to p47phox/p67phox concentration, suggesting competition for binding sites .
  • Compound X’s nitro group may enhance binding affinity to targets requiring aromatic stacking (e.g., tyrosine kinases), while the sulfonyl fluoride ensures covalent inhibition.

Biological Activity

Benzenesulfonylfluoride, specifically the compound 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl-, is a derivative of sulfonyl fluoride that has garnered attention for its biological activity, particularly in the realm of enzyme inhibition and chemical biology. This article explores the compound's mechanisms of action, biological implications, and relevant case studies, supported by data tables and research findings.

Sulfonyl fluorides are known to act as covalent inhibitors by modifying nucleophilic amino acids in proteins, particularly serine residues. The electrophilic nature of the sulfonyl fluoride group allows it to react with various nucleophiles, leading to irreversible inhibition of target enzymes. This characteristic is pivotal in understanding how compounds like benzenesulfonylfluoride can be utilized in therapeutic contexts.

Key Reactions:

  • Covalent Modification : The sulfonyl fluoride group reacts with serine residues in proteases, leading to inhibition of enzymatic activity.
  • Selectivity : Research indicates that these compounds can selectively inhibit specific protease subunits, enhancing their potential as targeted therapeutics .

Inhibition of Proteases

Benzenesulfonylfluoride derivatives are particularly effective as protease inhibitors. For instance, AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride) is a well-characterized broad-spectrum irreversible inhibitor of serine proteases. It has been shown to inhibit NADPH oxidase activation and attenuate airway inflammation in animal models .

Compound Target Enzyme Inhibition Type Biological Effect
AEBSFSerine ProteasesIrreversibleAttenuates airway inflammation
PW28Proteasome β-subunitsSelectiveAntiparasitic activity against P. berghei

1. AEBSF and Airway Inflammation

A study demonstrated that AEBSF significantly reduced airway inflammation in a mouse model of allergy. The compound inhibited the activation of NADPH oxidase, which is crucial in the inflammatory response. This highlights its potential utility in treating respiratory conditions .

2. Selectivity in Antiparasitic Activity

Research involving the compound PW28 showed selective inhibition of specific proteasome subunits, which correlated with potent antiparasitic effects against Plasmodium berghei. This study utilized Western blot analysis to confirm selective inhibition and assess the compound's efficacy in vivo .

Research Findings

Recent advancements have been made in understanding the reactivity and application of sulfonyl fluorides in drug discovery. The SuFEx (sulfur–fluorine exchange) chemistry approach has been employed to develop libraries of sulfonyl fluoride compounds for fragment-based screening against various protein targets .

Q & A

Q. Critical Factors :

  • Catalysts : Crown ethers (e.g., 18-crown-6) enhance fluoride displacement in sulfonyl fluoride synthesis .
  • Side Reactions : Competing hydrolysis of the sulfonyl fluoride group requires anhydrous conditions.

Advanced: How does this compound inhibit serine proteases compared to AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride)?

Q. Methodological Answer :

  • Mechanism : Both compounds act as irreversible serine protease inhibitors by sulfonylating the active-site serine residue.

  • Comparative Efficacy :

    Compound IC₅₀ (Serine Proteases) Selectivity
    Target Compound~0.05–0.1 mMBroad-spectrum
    AEBSF0.1–0.5 mMPreferentially inhibits PAF-acetylhydrolase
  • Assay Design : Use fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC) to monitor enzyme activity inhibition kinetics. Pre-incubate the inhibitor with the enzyme for 10–30 minutes before substrate addition .

Basic: What analytical methods ensure purity and structural integrity post-synthesis?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenoxy groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₄ClFN₂O₆S; calc. 416.8 g/mol) .

Advanced: How to design experiments to assess enzyme inhibition kinetics?

Q. Methodological Answer :

Kinetic Assays :

  • Use a fixed enzyme concentration with varying inhibitor concentrations (0–1 mM).
  • Monitor residual activity via spectrophotometry (e.g., p-nitroaniline release at 405 nm).

Data Analysis :

  • Plot activity vs. inhibitor concentration to determine IC₅₀.
  • Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Controls : Include AEBSF or PMSF as reference inhibitors to validate assay conditions .

Advanced: How to resolve discrepancies in reported inhibition potency across studies?

Q. Methodological Answer :

  • Source Identification :
    • Enzyme Source : Variability in enzyme isoforms (e.g., human vs. rat proteases) may alter inhibitor affinity .
    • Assay Conditions : pH (optimal 7.4–8.0), ionic strength, and pre-incubation time affect inhibitor reactivity.
  • Validation Strategies :
    • Replicate assays with standardized protocols (e.g., uniform enzyme batches).
    • Cross-validate using orthogonal methods (e.g., SPR or ITC for binding affinity measurements) .

Basic: What are the key safety considerations when handling this compound?

Q. Methodological Answer :

  • Hazards : Skin corrosion (Category 1B), hydrogen fluoride release upon decomposition .
  • Protective Measures :
    • Use nitrile gloves, fume hoods, and eye protection.
    • Neutralize spills with calcium gluconate gel (for HF exposure) .

Advanced: How does structural modification (e.g., nitro group position) impact biological activity?

Q. Methodological Answer :

  • SAR Insights :
    • Nitro Group : The 4-nitro substitution enhances electron-withdrawing effects, stabilizing the sulfonyl-enzyme intermediate.
    • Chloro Substituent : Increases lipophilicity, improving membrane permeability.
  • Testing : Synthesize analogs (e.g., 3-nitro or 5-nitro variants) and compare IC₅₀ values in enzyme assays .

Basic: What are its applications in medicinal chemistry beyond enzyme inhibition?

Q. Methodological Answer :

  • Antiviral Studies : Tested against RNA viruses via polymerase inhibition.
  • Antibacterial Probes : Modulate sulfonamide-sensitive pathways in Staphylococcus aureus .

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